BROMO(TRIPHENYLPHOSPHINE)GOLD (I)
CAS No.: 14243-65-3
Cat. No.: VC20963735
Molecular Formula: C18H16AuBrP+
Molecular Weight: 540.2 g/mol
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Specification
CAS No. | 14243-65-3 |
---|---|
Molecular Formula | C18H16AuBrP+ |
Molecular Weight | 540.2 g/mol |
IUPAC Name | bromogold;triphenylphosphanium |
Standard InChI | InChI=1S/C18H15P.Au.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1; |
Standard InChI Key | UIYUJCNGYSSFGP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Au] |
Canonical SMILES | C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Br[Au] |
Introduction
Chemical Structure and Identification
Molecular Identity and Nomenclature
Bromo(triphenylphosphine)gold(I) is identified by the CAS registry number 14243-65-3 . The compound is known by several synonyms including gold(1+) triphenylphosphane bromide, (triphenylphosphine)AuBr, and AuBr(triphenylphosphine) . Its IUPAC name is bromogold;triphenylphosphane, reflecting its chemical composition of a gold atom coordinated to both a bromine atom and a triphenylphosphine ligand .
Structural Characteristics
The molecular formula of Bromo(triphenylphosphine)gold(I) is C₁₈H₁₅AuBrP with a molecular weight of 539.16 g/mol . The compound exhibits a linear coordination geometry around the gold(I) center, which is typical for gold(I) complexes. Similar gold(I) phosphine complexes show P-Au-X angles approaching 180°, as evidenced by related crystal structures showing P-Au-N angles of approximately 176.1° . The gold-phosphorus bond distance in analogous complexes has been measured at around 2.231 Å .
The structure can be represented by the SMILES notation: Br[Au].C1=CC=C(C=C1)P(C1=CC=CC=C1)C1=CC=CC=C1 . This notation illustrates the connectivity of the gold atom to both the bromine atom and the phosphorus atom of the triphenylphosphine ligand.
Physical Properties
Physical State and Appearance
Bromo(triphenylphosphine)gold(I) exists as a solid powder under standard conditions . The compound's appearance is consistent with many gold(I) complexes, which often present as crystalline solids with colors ranging from white to pale yellow, depending on purity and specific preparation methods.
Thermal Properties
The compound exhibits a high boiling point of approximately 360°C at 760 mmHg . The flash point is reported to be 181.7°C, indicating moderate thermal stability before decomposition . These thermal properties are relevant for handling the compound during synthesis and applications, particularly in catalysis where reaction temperatures must be carefully controlled.
Chemical Properties and Reactivity
Coordination Chemistry
As a gold(I) complex, Bromo(triphenylphosphine)gold(I) demonstrates the characteristic linear coordination geometry of gold(I) compounds. The gold center in these complexes is coordinated to two ligands - in this case, a triphenylphosphine ligand and a bromine atom. The phosphine ligand serves as a strong σ-donor, stabilizing the gold(I) center, while the bromine acts as a leaving group in many reactions .
Reactivity Patterns
Gold(I) complexes like Bromo(triphenylphosphine)gold(I) often participate in reactions where the halide (bromine) is replaced by other ligands or substrates. These complexes can activate alkynes to form trans-alkenyl-gold intermediates, which are crucial in various gold-catalyzed transformations . The electrophilicity of gold(I) centers in such complexes is influenced by the ligands, with phosphine ligands like triphenylphosphine providing a balance of electronic properties suitable for catalytic applications .
The reactivity of Bromo(triphenylphosphine)gold(I) can be compared to chloro(triphenylphosphine)gold(I), which has been studied in reactions with oxopurine bases under basic conditions . These reactions yield complexes containing N-bonded gold(I) phosphine groups, demonstrating the potential of gold(I) halide complexes to form bonds with nitrogen-containing compounds .
Synthesis and Preparation
The synthesis of Bromo(triphenylphosphine)gold(I) typically involves the reaction of gold(III) compounds with triphenylphosphine in the presence of a bromide source. Similar gold(I) complexes are often prepared using gold(I) precursors with labile ligands such as dimethyl sulfide, thiodiglycol, or tetrahydrothiophene, which can be displaced by the more strongly binding phosphine ligands .
The preparation of high-purity Bromo(triphenylphosphine)gold(I) requires careful control of reaction conditions to avoid oxidation of the gold(I) center and to ensure complete conversion of starting materials. The Premion™ grade of the compound achieves a purity of 99.99% (metals basis), indicating exceptionally high-quality material suitable for sensitive applications .
Applications
Pharmaceutical Intermediates
Bromo(triphenylphosphine)gold(I) is primarily used as an intermediate in pharmaceutical synthesis . Gold complexes have gained interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific role of Bromo(triphenylphosphine)gold(I) in pharmaceutical synthesis likely involves its function as a precursor to other gold-containing compounds or as a catalyst in the synthesis of complex organic molecules.
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